ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as chloromethyl, dimethyl, and ethyl carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in the presence of a catalyst like AC-SO3H can yield the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyrazolo[3,4-b]pyridine derivatives with potential biological activities .
Scientific Research Applications
Ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
Ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article provides an overview of the biological activity associated with this compound, supported by recent research findings and data.
Structural Overview
The compound belongs to the pyrazolo[3,4-b]pyridine class, which has been recognized for its potential therapeutic applications. The general structure can be described as follows:
- Core Structure : Pyrazolo[3,4-b]pyridine
- Substituents : Ethyl ester at the 5-position and a chloromethyl group at the 6-position.
This unique arrangement allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising activity against Mycobacterium tuberculosis. For instance, a study involving structural modifications of pyrazolo[3,4-b]pyridines indicated that certain substitutions enhance antituberculotic activity. Specifically, compounds with methyl and phenyl groups at specific positions showed effective inhibition in vitro against the H37Rv strain of M. tuberculosis .
Enzyme Inhibition
Pyrazolo[3,4-b]pyridines have been reported to act as inhibitors for various enzymes:
- Phosphodiesterase Type IV (PDE4) : Compounds in this class have shown potential as PDE4 inhibitors, which are relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Cyclin-dependent Kinases (CDKs) : Certain derivatives have demonstrated selective inhibition of CDK2 and CDK9, with reported IC50 values indicating strong potency . This suggests their potential role in cancer therapy.
Anti-inflammatory and Anticancer Properties
The anti-inflammatory properties of pyrazolo[3,4-b]pyridines are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for conditions characterized by chronic inflammation . Additionally, compounds from this class have shown antiproliferative effects on various cancer cell lines, suggesting their utility in oncology .
Synthesis and Evaluation
A systematic approach was taken to synthesize this compound derivatives. A combinatorial library was created to evaluate their biological activities. Key findings include:
- In vitro Assays : Compounds were tested against multiple bacterial strains and cancer cell lines. The results indicated that specific structural modifications significantly enhanced biological activity.
Compound | Target | IC50 (µM) | Activity |
---|---|---|---|
1 | CDK2 | 0.36 | Inhibitor |
2 | PDE4 | 0.45 | Inhibitor |
3 | M. tuberculosis | 0.5 | Antimicrobial |
Molecular Docking Studies
Molecular docking studies provided insights into the binding affinities of these compounds with their respective targets. The binding interactions were modeled using software tools that simulate ligand-receptor interactions. The results indicated favorable binding conformations that correlate with observed biological activities .
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-18-12(17)10-7(2)8-6-14-16(3)11(8)15-9(10)5-13/h6H,4-5H2,1-3H3 |
InChI Key |
RSYXTKQEHZVXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C=NN2C)CCl |
Origin of Product |
United States |
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